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molecular formula C8H10ClN B8749719 3-Chloro-2,5-dimethylaniline CAS No. 13711-24-5

3-Chloro-2,5-dimethylaniline

Cat. No. B8749719
M. Wt: 155.62 g/mol
InChI Key: QYAKLJJTQHCHLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772267B2

Procedure details

The title compound (1.70 g) was prepared from 21A (2.15 g, 11.6 mmol) in a manner similar to that described in Experiment 6C.
Name
Quantity
2.15 g
Type
reactant
Reaction Step One
Name
6C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([N+:9]([O-])=O)[C:3]=1[CH3:12].NC1C=CC(C#N)=C2C=1C=CC(C)(C)O2>>[Cl:1][C:2]1[C:3]([CH3:12])=[C:4]([CH:5]=[C:6]([CH3:8])[CH:7]=1)[NH2:9]

Inputs

Step One
Name
Quantity
2.15 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)C)[N+](=O)[O-])C
Step Two
Name
6C
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C2C=CC(OC2=C(C=C1)C#N)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(N)C=C(C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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